5-[(3-Bromo-5-ethoxy-4-methoxyphenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione
Overview
Description
5-[(3-Bromo-5-ethoxy-4-methoxyphenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione: is a complex organic compound with a unique structure that includes a brominated aromatic ring, ethoxy and methoxy substituents, and a diazinane trione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-Bromo-5-ethoxy-4-methoxyphenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione typically involves multiple steps, starting from commercially available precursors. One common approach is the bromination of 5-ethoxy-4-methoxybenzaldehyde, followed by a condensation reaction with 1,3-dimethylbarbituric acid under basic conditions to form the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and ethoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the bromine substituent, potentially replacing it with hydrogen or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) in the presence of hydrogen gas are often used.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or acids, while substitution can introduce various functional groups into the aromatic ring .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis .
Biology
In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties. The presence of the bromine atom and the diazinane trione core can interact with biological targets in unique ways .
Medicine
Medicinal chemistry explores this compound for its potential therapeutic applications. Its structure suggests it could be a candidate for drug development, particularly in targeting specific enzymes or receptors involved in disease pathways .
Industry
In the industrial sector, this compound may be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its unique structure can contribute to the design of advanced polymers or coatings .
Mechanism of Action
The mechanism of action of 5-[(3-Bromo-5-ethoxy-4-methoxyphenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the diazinane trione core can form specific interactions with these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological context and the nature of the target .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-5-ethoxy-4-methoxybenzaldehyde: Shares the brominated aromatic ring and similar substituents but lacks the diazinane trione core.
(E)-N-[(3-bromo-4-ethoxy-5-methoxyphenyl)methylidene]hydroxylamine: Contains the same aromatic ring but has a different functional group attached.
4-{[(E)-(3-BROMO-4-METHOXYPHENYL)METHYLIDENE]AMINO}-5-(3-METHOXYPHENYL)-4H-1,2,4-TRIAZOLE-3-THIOL: Another compound with a similar aromatic ring but different core structure.
Uniqueness
The uniqueness of 5-[(3-Bromo-5-ethoxy-4-methoxyphenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione lies in its combination of the brominated aromatic ring with the diazinane trione core.
Properties
IUPAC Name |
5-[(3-bromo-5-ethoxy-4-methoxyphenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN2O5/c1-5-24-12-8-9(7-11(17)13(12)23-4)6-10-14(20)18(2)16(22)19(3)15(10)21/h6-8H,5H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWNRJDJACPVQSV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=C2C(=O)N(C(=O)N(C2=O)C)C)Br)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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